Amino-PEG6-amido-C16-COOH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of Amino-PEG6-amido-C16-COOH involves several steps Typically, the process starts with the preparation of the PEG6 linker, which is then coupled with heptadecanoic acidThe reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions .

化学反応の分析

Amino-PEG6-amido-C16-COOH undergoes various chemical reactions, including:

Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form amine derivatives.

科学的研究の応用

Amino-PEG6-amido-C16-COOH has a wide range of applications in scientific research:

Chemistry: It is used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.

Biology: PROTACs synthesized using this compound are used to selectively degrade target proteins, providing insights into protein function and cellular processes.

Medicine: PROTACs have therapeutic potential for treating diseases by targeting and degrading disease-causing proteins.

Industry: The compound is used in the development of new drugs and therapeutic agents

作用機序

The mechanism of action of Amino-PEG6-amido-C16-COOH involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .

類似化合物との比較

Amino-PEG6-amido-C16-COOH is unique due to its PEG-based structure, which provides flexibility and solubility in aqueous solutions. Similar compounds include:

Amino-PEG4-amido-C16-COOH: A shorter PEG linker with similar properties but different solubility and flexibility.

Amino-PEG8-amido-C16-COOH: A longer PEG linker that offers increased flexibility and solubility.

Amino-PEG6-amido-C12-COOH: A compound with a shorter alkyl chain, affecting its hydrophobicity and interaction with target proteins

生物活性

Amino-PEG6-amido-C16-COOH is a specialized compound that plays a significant role in bioconjugation and drug delivery systems, particularly in the context of PROTAC (Proteolysis Targeting Chimeras) technology. This article delves into its biological activity, synthesis, applications, and comparative studies with related compounds.

Chemical Structure and Properties

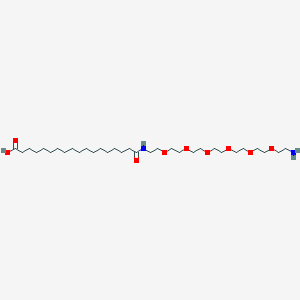

This compound consists of a polyethylene glycol (PEG) moiety linked to a long-chain fatty acid (C16), which provides both hydrophilicity and hydrophobicity. This unique balance enhances its solubility and membrane permeability, making it suitable for various biomedical applications. Its molecular formula is C36H72N2O9, indicating the presence of 36 carbon atoms, 72 hydrogen atoms, 2 nitrogen atoms, and 9 oxygen atoms.

Biological Activity

The primary biological activity of this compound is linked to its function as a linker in PROTAC technology. PROTACs are innovative molecules designed to selectively target and degrade specific proteins within cells. The PEG component improves solubility and bioavailability, while the amide linkage allows for versatile modifications that can influence pharmacokinetics and target specificity .

In PROTAC applications, this compound facilitates the recruitment of E3 ligases to target proteins for ubiquitination and subsequent degradation. This process is crucial for regulating cellular functions and has therapeutic implications in diseases where protein misfolding or overexpression occurs.

Applications in Research

This compound is primarily used in the synthesis of PROTACs. Its structural features allow for the design of compounds that can effectively engage with target proteins while maintaining favorable pharmacological properties. The following table summarizes some key applications:

| Application | Description |

|---|---|

| Linker in PROTACs | Serves as a bridge to connect ligand and E3 ligase components for targeted protein degradation. |

| Drug Delivery | Enhances solubility and stability of therapeutic agents, improving their bioavailability. |

| Bioconjugation | Facilitates the attachment of various biomolecules for research purposes. |

Comparative Studies

This compound shares structural similarities with other PEG-based compounds used in bioconjugation. The following table highlights some comparisons:

| Compound Name | Structure Overview | Unique Features |

|---|---|---|

| Amino-PEG6-amido-C14-Boc | Similar PEG chain with a shorter fatty acid tail | Enhanced solubility but may exhibit different biological activity due to shorter hydrophobic tail. |

| Azide-PEG6-amido-C16-Boc | Contains an azide group instead of an amino group | Suitable for click chemistry applications. |

| Amino-PEG8-amido-C16-Boc | Longer PEG chain compared to this compound | Potentially better solubility and flexibility in drug design. |

Case Studies

- Efficacy in PROTAC Development : Research indicates that incorporating this compound into PROTAC designs significantly enhances the selective degradation of target proteins, demonstrating improved therapeutic outcomes in preclinical models .

- Stability Studies : In vitro serum stability studies have shown that compounds utilizing this linker exhibit prolonged half-lives compared to those without PEG modifications, suggesting that the linker contributes positively to the pharmacokinetic profile of therapeutic agents .

- Cell Penetration Studies : Modifications involving this compound have been shown to improve cellular uptake mechanisms, enhancing the efficacy of cell-penetrating peptides (CPPs) when used in conjunction with this linker .

特性

IUPAC Name |

18-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64N2O9/c33-17-19-38-21-23-40-25-27-42-29-30-43-28-26-41-24-22-39-20-18-34-31(35)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-32(36)37/h1-30,33H2,(H,34,35)(H,36,37) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRFCAVGBATFBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCC(=O)O)CCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。